3-Chloro-4-ethoxy-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethoxy-5-fluoroaniline is a chemical compound with the CAS Number: 1017778-85-6 . It has a molecular weight of 189.62 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9ClFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Metabolism Studies
3-Chloro-4-ethoxy-5-fluoroaniline has been investigated for its metabolic fate in biological systems. For example, a study on the metabolism of 3-chloro-4-fluoroaniline in rats found extensive metabolism with little unchanged compound excreted via urine, using techniques like HPLC-MS/MS and 19F-NMR spectroscopy (Duckett et al., 2006).
Chemical Synthesis and Transformations
The compound has applications in chemical synthesis. One study demonstrated the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics, including the transformation of 2-chloro-1-fluoro-4-nitrobenzene into a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline (Spencer et al., 2008).
Spectroscopy and Structural Analysis
The compound is also significant in spectroscopy and structural analysis. In a study, the spectroscopic properties of 3-chloro-4-fluoroaniline were examined using techniques like two-photon ionization and mass-analyzed threshold ionization spectroscopy, providing insights into molecular structure and interactions (Lo & Tzeng, 2013).
Analytical Method Development
In analytical chemistry, this compound aids in developing new analytical methods. For instance, an improved HPLC method for monitoring exposure to 3-chloro-4-fluoroaniline was developed, which is superior to previous GC methods (Eadsforth et al., 1988).
Catalysis
The compound has been studied in the context of catalysis. A process for preparing 3-chloro-4-fluoroaniline using Pd-Fe/TiO_2 as a catalyst under atmospheric pressure was examined, showing high yield and purity of the product (Liu Chang-chun, 2007).
Biofield Energy Treatment
An intriguing application involves biofield energy treatment. A study explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloro-4-fluoroaniline, observing significant changes in properties like melting temperature and thermal stability (Trivedi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that aniline derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Aniline derivatives can potentially influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Aniline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-ethoxy-5-fluoroaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBHVMSYLITBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.